molecular formula C15H11Br3ClNO3 B5054810 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate

2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate

Cat. No. B5054810
M. Wt: 528.4 g/mol
InChI Key: BTFSCOJMLAYIEK-UHFFFAOYSA-N
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Description

2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate, also known as triclosan, is a synthetic antimicrobial agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Triclosan has been the subject of intense scientific research due to its potential impact on human health and the environment.

Mechanism of Action

Triclosan acts by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria. This inhibition leads to a disruption in the bacterial cell membrane, ultimately resulting in cell death.
Biochemical and physiological effects:
Triclosan has been shown to have both beneficial and harmful effects on human health. It has been shown to be effective in reducing the risk of bacterial infections in healthcare settings. However, 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate has also been shown to have endocrine-disrupting effects, potentially affecting hormone levels in humans. Additionally, 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate has been shown to have adverse effects on aquatic life, particularly on the growth and development of algae and other aquatic organisms.

Advantages and Limitations for Lab Experiments

Triclosan has been widely used in laboratory experiments due to its antimicrobial properties. However, its potential impact on human health and the environment must be carefully considered when using it in laboratory experiments. Additionally, 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate may not be effective against all types of bacteria, and its use may contribute to the development of antibiotic-resistant bacteria.

Future Directions

Further research is needed to fully understand the impact of 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate on human health and the environment. Future studies should focus on developing alternative antimicrobial agents that are both effective and safe for use in personal care products. Additionally, research should be conducted to develop more sustainable methods for the synthesis and production of 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate and other antimicrobial agents. Finally, efforts should be made to educate the public on the potential risks associated with the use of 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate and other antimicrobial agents in personal care products.

Synthesis Methods

Triclosan can be synthesized by reacting 2,4,6-tribromophenol with epichlorohydrin to form 2-(2,4,6-tribromophenoxy)propanol. The resulting compound is then reacted with methyl isocyanate to form 2-(2,4,6-tribromophenoxy)ethyl isocyanate, which is subsequently reacted with 4-chlorophenol to form 2-(2,4,6-tribromophenoxy)ethyl (4-chlorophenyl)carbamate.

Scientific Research Applications

Triclosan has been extensively studied for its antimicrobial properties and its potential impact on human health and the environment. It has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. Triclosan has also been shown to have antifungal and antiviral properties.

properties

IUPAC Name

2-(2,4,6-tribromophenoxy)ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3ClNO3/c16-9-7-12(17)14(13(18)8-9)22-5-6-23-15(21)20-11-3-1-10(19)2-4-11/h1-4,7-8H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFSCOJMLAYIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2Br)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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